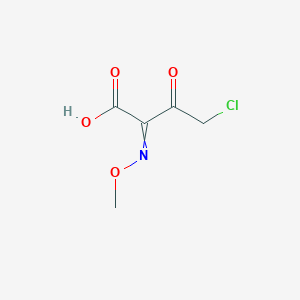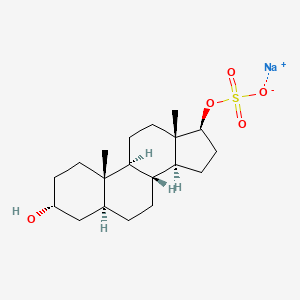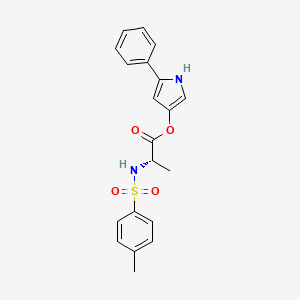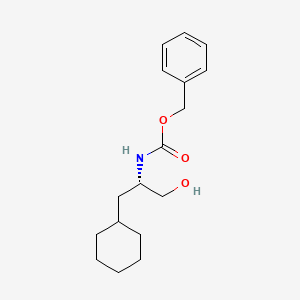
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole (BNP) is an organic compound with a wide range of possible applications in the fields of chemistry, biology, and medicine. BNP is a heterocyclic aromatic compound, which consists of a benzene ring with a bromo substituent and a nitro group on the 6th position. BNP has been studied extensively for its potential use in a variety of applications, including synthesis of other compounds, drug discovery, and the development of new materials.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole involves the reaction of 5-Bromo-1,3-benzodioxole with 2-nitropropene in the presence of a base.
Starting Materials
5-Bromo-1,3-benzodioxole, 2-nitropropene, Base (e.g. sodium hydroxide)
Reaction
Add 5-Bromo-1,3-benzodioxole to a reaction flask, Add 2-nitropropene to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood. It is believed that 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole acts as an inhibitor of certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects.
Effets Biochimiques Et Physiologiques
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to have a variety of biochemical and physiological effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to inhibit certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to affect the expression of certain genes, which can lead to changes in the behavior of cells and organisms.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has several advantages and limitations for laboratory experiments. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is relatively easy to synthesize, and it is stable and non-toxic, which makes it suitable for use in a variety of laboratory experiments. However, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole are vast, and there are many potential future directions for research. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be further studied for its potential use in drug discovery and development, as well as in the development of new materials. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could also be studied further to better understand its mechanism of action and biochemical and physiological effects. Additionally, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be studied for its potential use in the synthesis of other compounds and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been studied extensively for its potential use in a variety of scientific research applications. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been used in the synthesis of other compounds, including drugs, and as a potential tool for drug discovery and development. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been studied for its potential use in the development of new materials, as well as in the study of biochemical and physiological processes.
Propriétés
Numéro CAS |
37162-74-6 |
|---|---|
Nom du produit |
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole |
Formule moléculaire |
C₁₀H₈BrNO₄ |
Poids moléculaire |
286.08 |
Synonymes |
NSC 257439 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)


